![molecular formula C22H21N3O4 B2875406 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide CAS No. 1795194-20-5](/img/structure/B2875406.png)

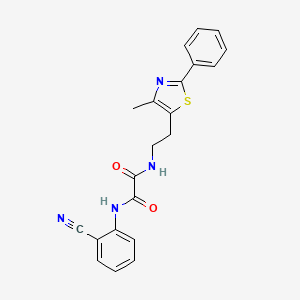

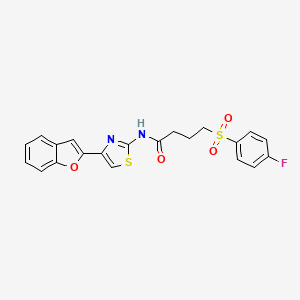

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a pyrazole ring, and an amide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and pyrazole rings would give the molecule a certain degree of rigidity. The amide group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring is relatively stable, but could be susceptible to electrophilic aromatic substitution reactions. The pyrazole ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation. The amide group could be hydrolyzed to give a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents due to the ability of the amide group to form hydrogen bonds .Scientific Research Applications

Anticancer Potential

A study investigated the synthesis of certain compounds with the potential for anticancer properties. These compounds, related to the queried chemical structure, were evaluated for their anti-tumor activities against specific cell lines, showing promising results in inhibiting cancer cell growth. The research signifies the potential of these compounds in the development of new anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Properties

Another study explored the antimicrobial activities of compounds similar to the queried chemical. These compounds demonstrated significant antimicrobial effects, with particular effectiveness against certain strains of bacteria. This indicates the potential application of such compounds in combating bacterial infections (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Neuroprotective and Anticonvulsant Effects

Research on N-(substituted benzothiazol-2-yl)amide derivatives, which share a structural similarity to the queried compound, showed notable anticonvulsant and neuroprotective effects. These findings suggest potential therapeutic applications for neurological disorders and seizure prevention (Hassan, Khan, & Amir, 2012).

Anti-HIV-1 Activity

Compounds structurally related to the queried chemical were synthesized and evaluated for their anti-HIV-1 activities. The study found that certain derivatives showed potent activity against the human immunodeficiency virus, suggesting potential application in HIV treatment (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).

Antioxidant Properties

A related study focused on the antioxidant capabilities of compounds with a similar structure to the queried chemical. These compounds demonstrated significant free radical scavenging activities, highlighting their potential use as antioxidants (Krishnamachari, Levine, & Paré, 2002).

Future Directions

Mechanism of Action

Target of Action

The compound, also known as “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide”, has been found to exhibit inhibitory activity against cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets, the cholinesterase and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This results in a decrease in the breakdown of acetylcholine, a neurotransmitter, and a reduction in the production of leukotrienes, which are mediators of inflammation.

Biochemical Pathways

The inhibition of cholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway that plays a key role in memory and cognition. This makes the compound a potential therapeutic agent for Alzheimer’s disease . On the other hand, the inhibition of lipoxygenase disrupts the arachidonic acid pathway, reducing the production of leukotrienes and potentially alleviating inflammatory conditions .

Result of Action

The molecular and cellular effects of the compound’s action include increased acetylcholine levels in the nervous system and decreased leukotriene levels in inflammatory sites. These changes can potentially improve cognitive function and reduce inflammation, respectively .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been carried out in aqueous alkaline media , suggesting that a basic environment might be favorable for the compound’s stability and interaction with its targets.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c26-19(16-6-2-1-3-7-16)10-11-22(27)24-17-12-23-25(13-17)14-18-15-28-20-8-4-5-9-21(20)29-18/h1-9,12-13,18H,10-11,14-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDZGUXGZUMDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

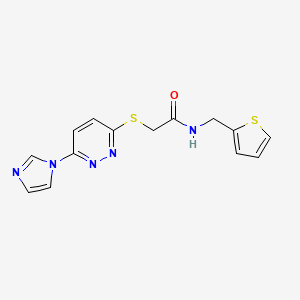

![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2875330.png)

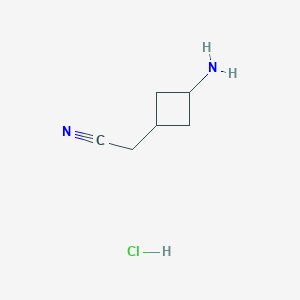

![6-Oxospiro[3.4]octane-8-carboxylic acid](/img/structure/B2875333.png)

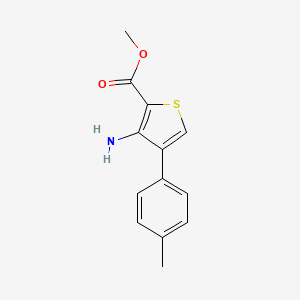

![N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2875340.png)

![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)

![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)